molecular formula C9H6OS2 B13176011 4-(Thiophen-2-yl)thiophene-3-carbaldehyde

4-(Thiophen-2-yl)thiophene-3-carbaldehyde

Cat. No.: B13176011
M. Wt: 194.3 g/mol
InChI Key: OZTIYNVSAIYRFY-UHFFFAOYSA-N
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Description

4-(Thiophen-2-yl)thiophene-3-carbaldehyde is a heterocyclic compound featuring a thiophene ring system. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry. The presence of the thiophene ring imparts unique chemical and physical properties to the compound, making it a valuable building block in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Thiophen-2-yl)thiophene-3-carbaldehyde typically involves the condensation of thiophene derivatives. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods: Industrial production of thiophene derivatives often employs large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 4-(Thiophen-2-yl)thiophene-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-(Thiophen-2-yl)thiophene-3-carbaldehyde is primarily related to its ability to interact with biological targets through its thiophene ring system. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to modulation of their activity. Additionally, its electrophilic nature allows it to participate in redox reactions, influencing cellular pathways .

Comparison with Similar Compounds

  • 3-Thiophenecarboxaldehyde
  • 2-Thiophenecarboxaldehyde
  • Thiophene-3-aldehyde
  • Thiophene-2-aldehyde

Comparison: The additional thiophene ring provides increased conjugation, making it more suitable for applications in organic electronics and materials science .

Properties

Molecular Formula

C9H6OS2

Molecular Weight

194.3 g/mol

IUPAC Name

4-thiophen-2-ylthiophene-3-carbaldehyde

InChI

InChI=1S/C9H6OS2/c10-4-7-5-11-6-8(7)9-2-1-3-12-9/h1-6H

InChI Key

OZTIYNVSAIYRFY-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CSC=C2C=O

Origin of Product

United States

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